

Application Notes and Protocols: Reconstitution and Preparation of Disitertide (P144) Solution

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Compound of Interest

Compound Name: Disitertide

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Introduction

Disitertide, also known as P144, is a synthetic peptide that functions as a potent and specific inhibitor of Transforming Growth Factor-beta 1 (TGF- β 1).^{[1][2]} Derived from the extracellular domain of the TGF- β type III receptor (Betaglycan), **Disitertide** is designed to block the interaction of TGF- β 1 with its receptors, thereby modulating downstream signaling pathways.^[3] Its mechanism of action involves the inhibition of both the canonical SMAD-dependent pathway and the non-canonical PI3K/Akt pathway, making it a valuable tool for research in fibrosis, cancer, and inflammation.^{[1][3][5]} **Disitertide** has been shown to induce apoptosis and has been investigated in various preclinical models of skin, liver, and renal fibrosis.^{[1][5][6][7]}

These application notes provide detailed protocols for the reconstitution, preparation, and storage of **Disitertide** solutions for both in vitro and in vivo experimental use.

Chemical Properties and Solubility

Disitertide is a hydrophobic peptide, and its free form can be prone to instability.^{[1][4]} The diammonium salt is a more stable alternative.^{[1][8]} Proper handling and storage are crucial for maintaining its biological activity.

Table 1: Chemical and Physical Properties of **Disitertide** (P144)

| Property | Value |
|---------------------|--|
| Synonyms | P144, P-144, Peptide 144 [5] [9] |
| Molecular Formula | C68H109N17O22S2 [9] [10] |
| Molecular Weight | 1580.82 g/mol [9] [10] |
| Amino Acid Sequence | Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn [10] |

| Appearance | White to off-white powder[\[2\]](#)[\[8\]](#) |

Table 2: Solubility of **Disitertide** (P144)

| Solvent | Solubility | Notes |
|---------|--|--|
| DMSO | ≥ 25 mg/mL [2] | Use fresh, anhydrous DMSO as moisture can reduce solubility. [2] |
| Water | < 0.1 mg/mL (Insoluble) [2] [10] | |

| Ethanol | Insoluble[\[2\]](#) |

For enhanced solubility, gently warm the solution to 37°C or use an ultrasonic bath.[\[10\]](#)

Reconstitution and Storage Protocols

- **Equilibrate the Vial:** Before opening, allow the vial of lyophilized **Disitertide** powder to warm to room temperature for 15-20 minutes.
- **Add Solvent:** Using a sterile syringe, add the required volume of fresh, anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mg/mL or 25 mg/mL).
- **Ensure Complete Dissolution:** Gently vortex or sonicate the vial until the powder is completely dissolved. If needed, warm the solution briefly at 37°C.[\[10\]](#)

- Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[\[2\]](#)

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration |
|------------------------|---------------------|-----------------------------------|
| Lyophilized Powder | -20°C | Up to 3 years [2] |
| Stock Solution in DMSO | -80°C | Up to 1 year [2] |

| Stock Solution in DMSO | -20°C | Up to 1 month[\[2\]](#) |

Experimental Protocols

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.

- Determine Final Concentration: Decide the final concentration of **Disitertide** required for your experiment. Concentrations typically range from 10 µM to 100 µg/mL.[\[1\]](#)[\[10\]](#)
- Prepare Intermediate Dilution (Optional): To avoid precipitation, it is often beneficial to first dilute the concentrated DMSO stock solution in a small volume of serum-free culture medium before adding it to the final culture volume.
- Final Dilution: Add the required volume of the **Disitertide** stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Mix gently by swirling the flask or plate.
- Control Group: Ensure the final concentration of DMSO in the vehicle control is identical to that in the experimental cultures.

Example Calculation:

- Goal: Prepare 10 mL of culture medium with a final **Disitertide** concentration of 100 µg/mL.
- Stock Solution: 10 mg/mL in DMSO.
- Calculation ($V_1C_1 = V_2C_2$):

- $V1 = (10 \text{ mL} * 100 \text{ } \mu\text{g/mL}) / 10,000 \text{ } \mu\text{g/mL} = 0.1 \text{ mL (or } 100 \text{ } \mu\text{L)}$
- Procedure: Add 100 μL of the 10 mg/mL stock solution to 9.9 mL of cell culture medium. The final DMSO concentration will be 1%.

Due to its poor aqueous solubility, **Disitertide** is typically administered in vivo as a suspension or in a specialized vehicle. It is highly recommended to prepare these formulations fresh on the day of use.[\[11\]](#)

Table 4: Example Formulations for In Vivo Use

| Formulation Method | Components (v/v) | Final Concentration | Administration Route |
|--------------------|--|---------------------|--|
| Suspension 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [11] | ~2.5 mg/mL | Intraperitoneal, Oral [11] |
| Solution 1 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O [2] | ~1.25 mg/mL | Not specified |

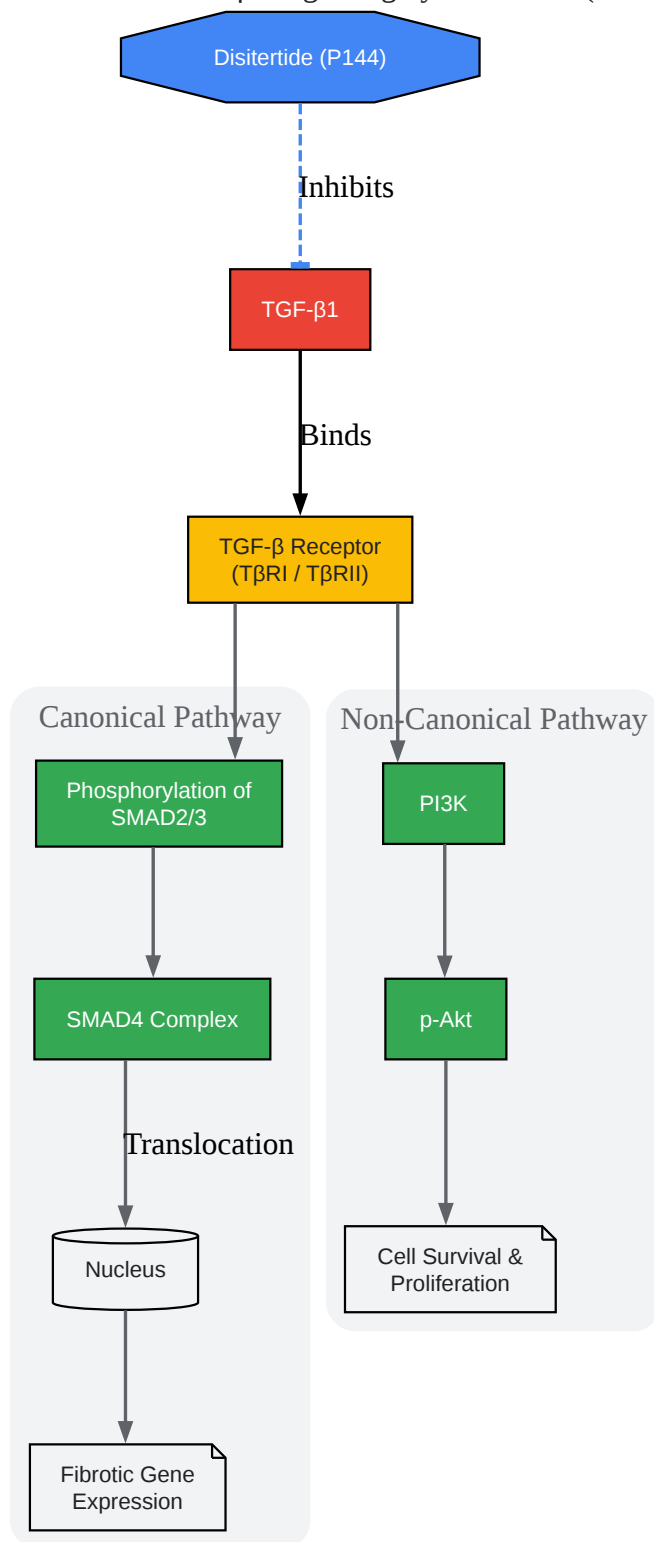
| IV Formulation | Resuspended in 0.1 M diazonium salt of carbonic acid buffer (pH 9.5)[\[4\]](#) | ~1 mg/mL | Intravenous[\[4\]](#) |

Step-by-Step Protocol for Suspension 1 (1 mL final volume):[\[11\]](#)

- Prepare Stock: Start with a clear, concentrated stock solution of **Disitertide** in DMSO (e.g., 25 mg/mL).
- Add Solvents Sequentially: a. In a sterile tube, add 400 μL of PEG300. b. Add 100 μL of the 25 mg/mL **Disitertide** stock solution to the PEG300 and mix thoroughly until the solution is clear. c. Add 50 μL of Tween-80 and mix again until homogeneous. d. Add 450 μL of sterile saline to bring the final volume to 1 mL.
- Homogenize: Vortex and/or sonicate the final mixture to ensure a uniform suspension. Some cloudiness may be present. Use immediately for administration.

Mechanism of Action and Signaling Pathways

Disitertide exerts its biological effects by inhibiting TGF- β 1 signaling. TGF- β 1 binding to its receptor complex (T β RI/T β RII) initiates two main downstream cascades: the canonical SMAD pathway and various non-canonical pathways, including the PI3K/Akt pathway. **Disitertide** prevents this initial binding, thus blocking both signaling arms. This leads to reduced fibrotic gene expression, decreased cell proliferation in certain contexts, and induction of apoptosis.[1][3][5]

Inhibition of TGF- β 1 Signaling by Disitertide (P144)[Click to download full resolution via product page](#)

Caption: **Disitertide** (P144) blocks TGF- β 1, inhibiting SMAD and PI3K pathways.

Experimental Workflow

The following diagram outlines the general workflow for preparing **Disitertide** (P144) from a lyophilized powder to final working solutions for experimental use.

Caption: General workflow for preparing **Disitertide** (P144) solutions.

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